molecular formula C14H18ClNO3 B1371776 Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 882182-30-1

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No. B1371776
M. Wt: 283.75 g/mol
InChI Key: NYVOOOATEIPVJE-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” is a chemical compound with the empirical formula C14H17NO3 · HCl . It is also known as “1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride” and has a molecular weight of 283.75 . This compound may be used in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for “Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” were not found in the search results, it is mentioned that this compound may be used as a starting reagent in the synthesis of various other compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” is represented by the SMILES string Cl.COC(=O)C1CN(CCC1=O)Cc2ccccc2 .


Chemical Reactions Analysis

“Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” has been used as a building block in the syntheses of receptor agonists and antagonists . It has also been used as a starting reagent in the synthesis of nakadomarin A tert-butyl, picolyl, and fluorinated analogs of capromorelin .


Physical And Chemical Properties Analysis

“Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride” has a melting point of 185 °C (dec.) . It is also hygroscopic .

Scientific Research Applications

Asymmetric Synthesis

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is utilized in asymmetric synthesis. For example, it has been used in the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, proving beneficial for creating biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Synthesis of Protein Tyrosine Kinase Inhibitors

This chemical is a key intermediate in synthesizing novel protein tyrosine kinase inhibitors, like CP-690550. Its synthesis process involves multiple steps, including SN2 substitution and borohydride reduction, highlighting its role in complex pharmaceutical syntheses (Chen Xin-zhi, 2011).

Stereochemical Studies

The compound plays a role in stereochemical research. Michael reactions involving its derivatives have been studied for stereochemical aspects, leading to the formation of compounds like 6- and 6,8-substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Synthesis of NOP Receptor Antagonists

It's instrumental in synthesizing N/OFQ-NOP receptor system antagonists, like J-113397. The process involves using N-benzyl protected 4-oxopiperidinecarboxylate as a starting material and demonstrates the compound's versatility in medicinal chemistry (Sulima, Folk, Jacobson, & Rice, 2007).

Preparation of Diverse Piperidine Derivatives

The compound is used in preparing various piperidine derivatives, demonstrating its utility in synthetic organic chemistry. Processes like tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone reaction with BuLi followed by iodide treatment are examples of its applications (Moskalenko & Boev, 2014).

Synthesis of Donepezil Hydrochloride

It is also involved in the synthesis of Donepezil Hydrochloride, a medication used to treat cognitive impairment. The process involves N-benzylation, reduction, and Swern oxidation, highlighting its role in pharmaceutical syntheses (H. Bing, 2005).

properties

IUPAC Name

methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVOOOATEIPVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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